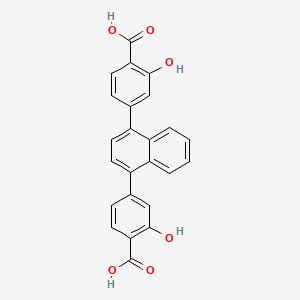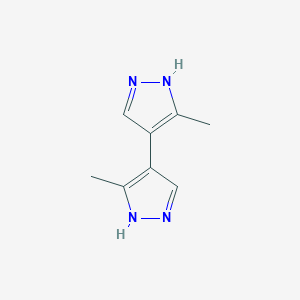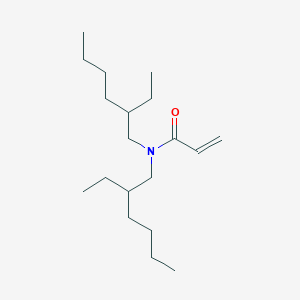
N-(Prop-2-yn-1-yl)-4-(pyren-1-yl)butanamide
概要
説明
N-(Prop-2-yn-1-yl)-4-(pyren-1-yl)butanamide is a synthetic organic compound characterized by the presence of a pyrene moiety and a butanamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Prop-2-yn-1-yl)-4-(pyren-1-yl)butanamide typically involves a multi-step process. One common method starts with the preparation of the pyrene derivative, followed by the introduction of the butanamide group. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the desired transformations.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, ensuring the purity of intermediates, and implementing efficient purification techniques.
化学反応の分析
Types of Reactions
N-(Prop-2-yn-1-yl)-4-(pyren-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
科学的研究の応用
N-(Prop-2-yn-1-yl)-4-(pyren-1-yl)butanamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It can be employed in studies involving molecular interactions and binding assays.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
作用機序
The mechanism of action of N-(Prop-2-yn-1-yl)-4-(pyren-1-yl)butanamide involves its interaction with specific molecular targets. The pyrene moiety allows for strong π-π interactions with aromatic systems, while the butanamide group can form hydrogen bonds with biological molecules. These interactions facilitate the compound’s binding to its targets, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
N-(Prop-2-yn-1-yl)pyridin-2-amines: These compounds share the prop-2-yn-1-yl group but differ in the aromatic moiety.
Pyrene derivatives: Compounds with pyrene moieties but different functional groups attached.
Uniqueness
N-(Prop-2-yn-1-yl)-4-(pyren-1-yl)butanamide is unique due to the combination of the pyrene and butanamide groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where both aromatic interactions and amide functionalities are required.
特性
IUPAC Name |
N-prop-2-ynyl-4-pyren-1-ylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO/c1-2-15-24-21(25)8-4-5-16-9-10-19-12-11-17-6-3-7-18-13-14-20(16)23(19)22(17)18/h1,3,6-7,9-14H,4-5,8,15H2,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCWCGNPEDTGDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)CCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4'-((Perfluoro-[1,1'-biphenyl]-4,4'-diyl)bis(oxy))dibenzonitrile](/img/structure/B8244214.png)

![5-[3-amino-5-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B8244240.png)

![4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-3-carboxylic acid))](/img/structure/B8244255.png)

![[1,1'-Biphenyl]-3,3',4,5'-tetracarboxylic acid](/img/structure/B8244262.png)

![4-[3-(4-aminophenyl)-5-[3,5-bis(4-aminophenyl)-2,4,6-trimethylphenyl]-2,4,6-trimethylphenyl]aniline](/img/structure/B8244275.png)



![6-(6-(dimethylamino)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanoic acid](/img/structure/B8244301.png)

